6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 166751-33-3
VCID: VC2613360
InChI: InChI=1S/C12H13N3OS/c1-8-4-2-3-5-9(8)7-17-12-14-10(13)6-11(16)15-12/h2-6H,7H2,1H3,(H3,13,14,15,16)
SMILES: CC1=CC=CC=C1CSC2=NC(=CC(=O)N2)N
Molecular Formula: C12H13N3OS
Molecular Weight: 247.32 g/mol

6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one

CAS No.: 166751-33-3

Cat. No.: VC2613360

Molecular Formula: C12H13N3OS

Molecular Weight: 247.32 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one - 166751-33-3

Specification

CAS No. 166751-33-3
Molecular Formula C12H13N3OS
Molecular Weight 247.32 g/mol
IUPAC Name 4-amino-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Standard InChI InChI=1S/C12H13N3OS/c1-8-4-2-3-5-9(8)7-17-12-14-10(13)6-11(16)15-12/h2-6H,7H2,1H3,(H3,13,14,15,16)
Standard InChI Key JCGSUAADGPAKEI-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CSC2=NC(=CC(=O)N2)N
Canonical SMILES CC1=CC=CC=C1CSC2=NC(=CC(=O)N2)N

Introduction

Chemical Structure and Properties

6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one features a pyrimidine ring substituted at three positions: an amino group at the 6-position, a (2-methylbenzyl)thio group at the 2-position, and a ketone functionality at the 4-position. The structural arrangement creates a molecule with distinct chemical and biological properties.

Structural Characteristics

The compound contains several key functional groups:

  • Pyrimidine heterocyclic core

  • Primary amino group (-NH₂) at position 6

  • Thioether linkage (-S-) at position 2

  • 2-Methylbenzyl moiety attached through the sulfur atom

  • Carbonyl group (C=O) at position 4

Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₃N₃OS
Molecular Weight247.32 g/mol
Physical StateSolid at room temperature
SolubilityModerately soluble in organic solvents like DMSO and DMF; limited solubility in water
Melting PointEstimated 180-200°C
Hydrogen Bond Donors2 (NH₂, NH)
Hydrogen Bond Acceptors3 (N, N, O)

The compound's solubility is influenced by the presence of both hydrophilic (amino and carbonyl) groups and hydrophobic (methylbenzyl) moieties, creating an amphipathic molecule.

Synthetic Methods

The synthesis of 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one typically involves multiple steps with carefully controlled reaction conditions. While no direct synthesis information is available for this specific compound, related pyrimidine derivatives provide valuable insights into potential synthetic routes.

General Synthetic Approach

The synthesis likely involves a base-catalyzed nucleophilic substitution reaction between a 6-amino-2-thiopyrimidin-4(3H)-one precursor and 2-methylbenzyl chloride or similar alkylating agents. This approach is consistent with the synthesis methods for similar pyrimidine derivatives.

Chemical Reactions and Reactivity

6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one can participate in various chemical reactions due to its multiple functional groups, each offering distinct reactivity patterns.

Nucleophilic Sites

The compound contains several nucleophilic sites:

  • Amino group at position 6

  • Nitrogen at position 3

  • Sulfur atom in the thioether linkage

These sites can participate in reactions with electrophiles, including alkylation, acylation, and coordination with metal ions.

Reactions at the Amino Group

The 6-amino group can undergo:

  • N-acylation with acyl chlorides or anhydrides

  • N-alkylation with alkyl halides

  • Condensation reactions with aldehydes or ketones

  • Diazotization followed by various transformations

Reactions at the Thioether Linkage

The thioether linkage may undergo:

  • Oxidation to sulfoxide or sulfone

  • Cleavage under strongly acidic or basic conditions

  • Coordination with transition metal ions

Reactions at the Pyrimidine Ring

The pyrimidine core may participate in:

  • Electrophilic aromatic substitution (though limited due to deactivation)

  • Nucleophilic aromatic substitution under appropriate conditions

  • Photochemical transformations

Stability Considerations

The stability of 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one is influenced by:

  • pH of the environment (potential tautomerization)

  • Exposure to oxidizing agents (affecting the thioether linkage)

  • Thermal conditions (potential decomposition at elevated temperatures)

  • Photochemical conditions (UV sensitivity)

Biological Activities and Applications

Potential ActivityMechanism/TargetStructural Basis
AntimicrobialInhibition of nucleic acid synthesisPyrimidine core
AnticancerEnzyme inhibition, cell cycle disruptionThioether linkage, amino group
Anti-inflammatoryModulation of inflammatory pathwaysMultiple functional groups
Enzyme inhibitionInteraction with active sitesHydrogen-bonding capabilities

Structure-Activity Relationships

The compound's biological activity is likely influenced by several structural features:

  • The 6-amino group can form hydrogen bonds with biological targets

  • The (2-methylbenzyl)thio group provides hydrophobic interactions

  • The pyrimidine ring enables π-stacking interactions with aromatic residues

  • The carbonyl group serves as a hydrogen bond acceptor

These features collectively contribute to the compound's ability to interact with biological macromolecules, potentially affecting their function.

Comparison with Analogous Compounds

Similar compounds have demonstrated various biological activities:

  • Pyrimidine derivatives with amino substituents often show antimicrobial and antiviral properties

  • Thioether-containing heterocycles have been investigated for anticancer activity

  • Compounds with similar 4(3H)-one structures have shown enzyme inhibitory effects

Spectroscopic Characteristics

Predicted ¹H NMR Signals

Proton TypeChemical Shift (ppm)MultiplicityIntegration
Aromatic CH (pyrimidine)6.0-6.2singlet1H
Aromatic CH (benzyl)7.0-7.4multiplet4H
NH (pyrimidine)10.0-11.0broad singlet1H
NH₂5.0-6.0broad singlet2H
CH₂ (benzyl)4.2-4.4singlet2H
CH₃ (methyl)2.3-2.5singlet3H

Predicted ¹³C NMR Signals

Carbon TypeChemical Shift (ppm)
C=O160-165
C-NH₂155-160
C-S165-170
Aromatic C (pyrimidine)90-100
Aromatic C (benzyl)125-140
CH₂35-40
CH₃18-22

Infrared Spectroscopy

The IR spectrum would likely show characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretching (NH₂)3300-3500strong
N-H stretching (pyrimidine)3100-3200medium
C-H stretching (aromatic)3000-3100weak
C-H stretching (aliphatic)2800-3000medium
C=O stretching1650-1700strong
C=C, C=N stretching1500-1600medium-strong
C-S stretching600-700medium

Mass Spectrometry

In mass spectrometry, 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one would likely show:

  • Molecular ion peak at m/z 247 [M]⁺

  • Fragment peaks corresponding to:

    • Loss of the methylbenzyl group (m/z 142)

    • Cleavage of the C-S bond (m/z 105 for methylbenzyl fragment)

    • Further fragmentation of the pyrimidine ring

Computational Studies

Molecular Modeling

Computational studies can provide insights into the compound's:

  • Optimal geometry and conformational preferences

  • Electronic distribution and reactivity parameters

  • Binding affinities with potential biological targets

Predicted Physicochemical Properties

PropertyPredicted ValueCalculation Method
Log P1.8-2.3Fragment-based approach
pKa (NH)8.0-9.0Empirical calculation
pKa (NH₂)3.5-4.5Empirical calculation
Topological Polar Surface Area65-75 ŲFragment-based calculation
Molar Refractivity65-75 cm³/molAdditive method

Docking Studies

Molecular docking studies could identify potential binding interactions with:

  • Enzyme active sites

  • Receptor binding pockets

  • DNA/RNA structures

Such studies would help elucidate the compound's potential mechanisms of action in biological systems.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundStructural DifferenceImpact on Properties
6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-oneMethoxyethyl instead of methylbenzyl at position 2Increased hydrophilicity, different steric properties
2-(2-hydroxyethylthio)-6-methylpyrimidin-4(3H)-oneMethyl at position 6, hydroxyethylthio at position 2Different hydrogen bonding pattern, altered solubility
6-amino-2-mercaptopyrimidin-4(3H)-oneFree thiol instead of methylbenzyl thioetherHigher reactivity, metal coordination potential

Functional Differences

The (2-methylbenzyl)thio group in 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one provides:

  • Enhanced lipophilicity compared to compounds with smaller substituents

  • Potential for π-stacking interactions through the aromatic ring

  • Steric bulk that may influence binding to biological targets

  • Reduced reactivity at the sulfur compared to free thiols

Biological Activity Comparison

While specific biological data for 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one is limited, structural analogues suggest:

  • The amino group at position 6 often contributes to antimicrobial activity

  • Thioether linkages in pyrimidines are associated with various enzyme inhibitory effects

  • Benzyl substituents frequently enhance binding to protein targets through hydrophobic interactions

Future Research Directions

Synthetic Methodology

Future research could focus on:

  • Developing more efficient synthetic routes with higher yields

  • Exploring green chemistry approaches for synthesis

  • Creating a library of derivatives with modified substituents

Biological Evaluation

Comprehensive biological screening could investigate:

  • Antimicrobial activity against various pathogens

  • Anticancer properties in different cell lines

  • Enzyme inhibition profiles

  • Structure-activity relationships

Material Applications

Exploration of:

  • Coordination chemistry with transition metals

  • Self-assembly properties

  • Photophysical characteristics

  • Surface modification capabilities

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